Deacetyl Racecadotril Disulfide

Description

BenchChem offers high-quality Deacetyl Racecadotril Disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deacetyl Racecadotril Disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

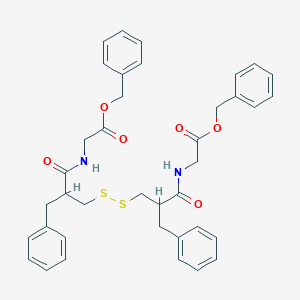

IUPAC Name |

benzyl 2-[[2-benzyl-3-[[2-benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N2O6S2/c41-35(45-25-31-17-9-3-10-18-31)23-39-37(43)33(21-29-13-5-1-6-14-29)27-47-48-28-34(22-30-15-7-2-8-16-30)38(44)40-24-36(42)46-26-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2,(H,39,43)(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIRAPUEIHEARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3)C(=O)NCC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141437-88-9 | |

| Record name | Deacetyl racecadotril dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141437889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACETYL RACECADOTRIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE6MG8RXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathway of Deacetyl Racecadotril Disulfide, a Key Impurity of Racecadotril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway of Deacetyl Racecadotril Disulfide, a significant impurity in the manufacturing of the antidiarrheal drug Racecadotril. This document outlines the chemical origins, formation mechanisms, and analytical quantification of this impurity. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development and quality control.

Introduction to Racecadotril and its Impurities

Racecadotril is a potent and peripherally acting enkephalinase inhibitor, functioning as a prodrug that is rapidly metabolized to its active form, Thiorphan. It is widely prescribed for the treatment of acute diarrhea. As with any active pharmaceutical ingredient (API), the purity of Racecadotril is critical to its safety and efficacy. Regulatory bodies mandate strict control over impurities that may arise during synthesis, storage, or degradation.

One of the principal process-related impurities is Deacetyl Racecadotril Disulfide, also identified as Racecadotril Impurity H. This impurity is a dimeric species formed from the active metabolite of Racecadotril and its presence in the final drug product must be carefully monitored and controlled.

Genesis of the Deacetyl Racecadotril Disulfide Impurity

The formation of Deacetyl Racecadotril Disulfide is intrinsically linked to the chemical structure and metabolic pathway of Racecadotril.

2.1. The Precursor: Deacetyl Racecadotril (Thiorphan)

Racecadotril itself contains a thioester group (-S-C(O)CH₃). In vivo, and potentially during certain manufacturing or storage conditions, this thioester is hydrolyzed to yield the active metabolite, Thiorphan. Thiorphan possesses a free thiol group (-SH), which is the key functional group responsible for the formation of the disulfide impurity.

2.2. The Reaction: Oxidative Dimerization

Deacetyl Racecadotril Disulfide is formed through the oxidative dimerization of two molecules of Thiorphan. The free thiol groups of two Thiorphan molecules are oxidized, leading to the formation of a disulfide bond (-S-S-) that links the two monomeric units. This reaction is typically facilitated by the presence of oxidizing agents or exposure to atmospheric oxygen, particularly under conditions that may promote the formation of thiyl radicals.

The overall reaction can be summarized as follows:

2 R-SH (Thiorphan) + [O] → R-S-S-R (Deacetyl Racecadotril Disulfide) + H₂O

where 'R' represents the Deacetyl Racecadotril molecular backbone.

Synthesis Pathway of Racecadotril and Impurity Formation Hotspots

The synthesis of Racecadotril generally involves the coupling of two key intermediates: (±)-3-(acetylthio)-2-benzylpropanoic acid and benzyl glycinate.

A potential hotspot for the formation of the disulfide impurity can occur if the acetyl protecting group on the thiol is prematurely cleaved during the synthesis. This would expose the highly reactive free thiol of Thiorphan, which can then be readily oxidized to the disulfide dimer, especially during work-up or purification steps involving exposure to air.

Below is a diagram illustrating the synthesis pathway of Racecadotril and the point of potential formation of the Deacetyl Racecadotril Disulfide impurity.

Caption: Synthesis of Racecadotril and formation of the disulfide impurity.

Quantitative Data

The levels of Deacetyl Racecadotril Disulfide are strictly controlled in the final Racecadotril API. The following table summarizes typical analytical parameters for the quantification of this impurity.

| Parameter | Value | Reference |

| Impurity Name | Deacetyl Racecadotril Disulfide (Racecadotril Impurity H) | Pharmacopeial Standards |

| Typical Limit | Not more than 0.5% | [1] |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | [2] |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate (70:30) | [2] |

| Detection Wavelength | 210 nm | [2] |

| Linearity Range | 2.40 - 21.56 µg/mL | [2] |

| Regression Equation | Y = 1826x + 46 | [2] |

| Correlation Coefficient (r) | 0.9999 | [2] |

Experimental Protocols

5.1. Synthesis of Racecadotril (A Representative Procedure)

This protocol is based on synthetic schemes described in the literature and patents.

-

Step 1: Synthesis of (±)-3-(acetylthio)-2-benzylpropanoic acid. Benzyl acrylic acid is reacted with thioacetic acid. The reaction mixture is typically heated, and after completion, the excess thioacetic acid is removed under reduced pressure.

-

Step 2: Synthesis of Racecadotril. The resulting (±)-3-(acetylthio)-2-benzylpropanoic acid is then coupled with benzyl glycinate using a suitable coupling agent (e.g., a carbodiimide) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred until completion.

-

Step 3: Work-up and Purification. The reaction mixture is washed with aqueous solutions to remove by-products and unreacted starting materials. The organic layer is dried and the solvent is evaporated. The crude Racecadotril is then purified by recrystallization from a suitable solvent system, such as ethanol.

5.2. Plausible Synthesis of Deacetyl Racecadotril Disulfide (for reference standard preparation)

-

Step 1: Deacetylation of Racecadotril to Thiorphan. Racecadotril is dissolved in a suitable solvent (e.g., methanol) and treated with a base (e.g., sodium hydroxide) under controlled temperature to hydrolyze the thioester and form Thiorphan.

-

Step 2: Oxidative Dimerization. The resulting solution containing Thiorphan is then subjected to mild oxidative conditions. This can be achieved by bubbling air through the solution, or by the addition of a mild oxidizing agent such as hydrogen peroxide or iodine, until the starting material is consumed (monitored by TLC or HPLC).

-

Step 3: Isolation and Purification. The reaction mixture is then neutralized, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude Deacetyl Racecadotril Disulfide is purified using column chromatography or recrystallization to yield the pure impurity for use as a reference standard.

5.3. Analytical Method for Quantification of Deacetyl Racecadotril Disulfide Impurity by HPLC

-

Chromatographic System: A liquid chromatograph equipped with a 210 nm UV detector and a C18 column.

-

Mobile Phase: A filtered and degassed mixture of acetonitrile and a potassium dihydrogen phosphate buffer (pH adjusted as needed), in a ratio of 70:30 (v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Procedure: A solution of the Racecadotril sample is prepared in the mobile phase. A solution of the Deacetyl Racecadotril Disulfide reference standard of known concentration is also prepared. The solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of the impurity in the sample is calculated by comparing the peak area of the impurity with that of the reference standard.

Logical Workflow for Impurity Identification and Control

The following diagram illustrates a typical workflow for the identification, quantification, and control of the Deacetyl Racecadotril Disulfide impurity during drug development.

Caption: Workflow for Deacetyl Racecadotril Disulfide impurity control.

Conclusion

The Deacetyl Racecadotril Disulfide impurity is a critical quality attribute to monitor during the manufacturing of Racecadotril. Its formation is a direct consequence of the deacetylation of the parent drug to its active thiol-containing metabolite, Thiorphan, followed by oxidative dimerization. A thorough understanding of this synthesis pathway, coupled with robust analytical methods and in-process controls, is essential for ensuring the purity, safety, and regulatory compliance of the final Racecadotril drug product. This guide provides the foundational knowledge for researchers and drug development professionals to effectively manage this impurity.

References

The Formation of Deacetyl Racecadotril Disulfide: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the formation mechanism of Deacetyl Racecadotril Disulfide, a known impurity of the antidiarrheal drug Racecadotril. Understanding the pathways to this impurity is critical for robust drug substance and product development, ensuring safety, efficacy, and regulatory compliance. This document provides a detailed overview of the chemical reactions involved, experimental protocols for its generation and detection, and quantitative data from forced degradation studies.

Introduction to Racecadotril and Its Degradation

Racecadotril, a prodrug, is rapidly converted to its active metabolite, thiorphan, which acts as an enkephalinase inhibitor. This inhibition prevents the degradation of endogenous enkephalins, leading to a reduction in intestinal water and electrolyte hypersecretion. The chemical stability of Racecadotril is a key consideration in its manufacturing and formulation. Under certain conditions, it can degrade to form various impurities, one of which is Deacetyl Racecadotril Disulfide, also identified as Racecadotril Impurity H.[1][][3]

The Chemical Pathway to Deacetyl Racecadotril Disulfide

The formation of Deacetyl Racecadotril Disulfide is a two-step process initiated by the hydrolysis of the thioacetate group of Racecadotril, followed by the oxidation of the resulting thiol intermediate.

Step 1: Hydrolysis of Racecadotril to Deacetyl Racecadotril (Thiol Intermediate)

The first step in the formation of the disulfide impurity is the hydrolysis of the S-acetyl group of Racecadotril to yield a free thiol, a molecule known as Deacetyl Racecadotril. This reaction can be catalyzed by either acid or base.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioacetate group. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the thioester bond to produce the thiolate anion and acetic acid. Protonation of the thiolate yields the Deacetyl Racecadotril.[4]

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the thioacetate is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid result in the formation of Deacetyl Racecadotril.

Step 2: Oxidation of Deacetyl Racecadotril to Deacetyl Racecadotril Disulfide

The thiol group of Deacetyl Racecadotril is susceptible to oxidation. In the presence of an oxidizing agent or atmospheric oxygen, two molecules of Deacetyl Racecadotril can couple to form a disulfide bond. This reaction involves the removal of a hydrogen atom from each of the two thiol groups, followed by the formation of a sulfur-sulfur bond.[5][6][7] This can proceed through various mechanisms, including radical pathways or via a sulfenic acid intermediate.[8]

The overall reaction pathway is visualized in the following diagram:

Caption: Formation pathway of Deacetyl Racecadotril Disulfide from Racecadotril.

Experimental Protocols for Formation and Analysis

The formation of Deacetyl Racecadotril Disulfide is typically observed during forced degradation studies, which are designed to assess the stability of a drug substance under various stress conditions.

Forced Degradation Protocols

The following are representative protocols for inducing the degradation of Racecadotril to form the disulfide impurity. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9][10][11]

Table 1: Forced Degradation Conditions for Racecadotril

| Stress Condition | Reagent/Condition | Concentration | Temperature | Duration |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N | Reflux | 2 hours |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N | Reflux | 2 hours |

| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | 3% | Room Temperature | 24 hours |

| Thermal Stress | Dry Heat | - | 100°C | 2 hours |

| Photolytic Stress | UV and Visible Light | - | Ambient | As per ICH Q1B |

Analytical Method for Detection and Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly employed for the separation and quantification of Racecadotril and its degradation products, including Deacetyl Racecadotril Disulfide.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Methanol : Water : Acetic Acid (52:28:20:0.1, v/v/v/v)[12] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm or 232 nm[12][13] |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 20 µL |

The workflow for a typical forced degradation study and analysis is depicted below:

Caption: Experimental workflow for forced degradation and analysis of Racecadotril.

Quantitative Data on Racecadotril Degradation

Forced degradation studies provide quantitative data on the extent of degradation of the parent drug and the formation of impurities under various stress conditions. The following table summarizes typical degradation percentages observed for Racecadotril.

Table 3: Summary of Racecadotril Degradation under Stress Conditions

| Stress Condition | % Degradation of Racecadotril (Approximate) | Reference |

| Acidic (0.1N HCl) | 11.4% | [14] |

| Basic (0.1N NaOH) | 28.4% | [14] |

| Oxidative (3% H₂O₂) | 5.8% | [14] |

| Photolytic (Sunlight, 6 hr) | 6.5% | [14] |

| Thermal (100°C, 2 hr) | No significant degradation | [14] |

It is important to note that the percentage of Deacetyl Racecadotril Disulfide formed will be a fraction of the total degradation and is dependent on the specific conditions and the presence of oxidizing agents.

Conclusion

The formation of Deacetyl Racecadotril Disulfide is a degradation pathway of Racecadotril that is prominently observed under hydrolytic (both acidic and basic) and oxidative stress conditions. The mechanism involves an initial hydrolysis of the thioacetate group to form a thiol intermediate, which is subsequently oxidized to the disulfide. A thorough understanding of this mechanism, supported by robust analytical methods and forced degradation studies, is essential for the development of stable and high-quality Racecadotril formulations. By controlling the conditions that favor this degradation pathway, pharmaceutical scientists can minimize the presence of this impurity, ensuring the safety and efficacy of the final drug product.

References

- 1. veeprho.com [veeprho.com]

- 3. Racecadotril EP Impurity H - SRIRAMCHEM [sriramchem.com]

- 4. Theoretical study on the alkaline hydrolysis of methyl thioacetate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosciencetrends.com [biosciencetrends.com]

- 13. researchgate.net [researchgate.net]

- 14. sujo.usindh.edu.pk [sujo.usindh.edu.pk]

Physicochemical Characterization of Deacetyl Racecadotril Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyl Racecadotril Disulfide, a known impurity of the antidiarrheal drug Racecadotril, requires thorough physicochemical characterization to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the key physicochemical properties of Deacetyl Racecadotril Disulfide, outlines detailed experimental protocols for its analysis, and presents a logical workflow for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to identify, quantify, and control this impurity in Racecadotril drug substances and products.

Introduction

Deacetyl Racecadotril Disulfide is recognized as a process-related impurity and potential degradant of Racecadotril. As an enkephalinase inhibitor, Racecadotril's therapeutic effect is well-established; however, the presence of impurities can impact its stability, bioavailability, and potentially introduce adverse effects. Therefore, a complete physicochemical profile of Deacetyl Racecadotril Disulfide is critical for setting appropriate specifications, developing robust analytical methods, and ensuring patient safety.

This guide summarizes the available data on the physicochemical properties of Deacetyl Racecadotril Disulfide and provides a framework for its experimental characterization.

Physicochemical Properties

The fundamental physicochemical properties of Deacetyl Racecadotril Disulfide are summarized in the table below. This data is essential for the development of analytical methods and for understanding the behavior of the impurity during the manufacturing process and on storage.

| Property | Value | Reference |

| Chemical Name | dibenzyl 2,2'-((3,3'-disulfanediylbis(2-benzylpropanoyl))bis(azanediyl))diacetate | [1] |

| Synonyms | Racecadotril Impurity H, Benzylthiorphan Disulphide | [1][2] |

| CAS Number | 141437-88-9 | [1] |

| Molecular Formula | C₃₈H₄₀N₂O₆S₂ | [3] |

| Molecular Weight | 684.86 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 92-94 °C | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [5] |

Experimental Protocols for Characterization

Comprehensive characterization of Deacetyl Racecadotril Disulfide involves a combination of chromatographic and spectroscopic techniques. The following section details the recommended experimental protocols.

High-Performance Liquid Chromatography (HPLC)

An HPLC method is crucial for the separation and quantification of Deacetyl Racecadotril Disulfide from Racecadotril and other impurities. Based on methods developed for Racecadotril and its related substances, the following protocol can be employed.[2][6]

Table 2: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | ODS (C18), 5 µm particle size |

| Mobile Phase | Acetonitrile and Potassium Dihydrogen Phosphate (KH₂PO₄) solution (e.g., 70:30 v/v) |

| Detection Wavelength | 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Note: Method optimization may be required to achieve the desired resolution and sensitivity for Deacetyl Racecadotril Disulfide.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of Deacetyl Racecadotril Disulfide.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak ([M+H]⁺) and tandem MS (MS/MS) spectra to study the fragmentation pattern.

NMR spectroscopy is a powerful tool for the definitive structural confirmation of Deacetyl Racecadotril Disulfide.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectrometers: ¹H NMR and ¹³C NMR.

-

Frequency: 400 MHz or higher for better resolution.

-

Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the proposed structure.

IR spectroscopy helps in identifying the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film.

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (ester and amide), N-H (amide), C-H (aromatic and aliphatic), and S-S (disulfide).

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of Deacetyl Racecadotril Disulfide.

Caption: Experimental workflow for physicochemical characterization.

Signaling Pathways and Logical Relationships

Deacetyl Racecadotril Disulfide is primarily considered an impurity and not a pharmacologically active agent with a defined signaling pathway. Its importance lies in the context of pharmaceutical quality control. The logical relationship is that its presence above a certain threshold in the Racecadotril API could signify issues with the manufacturing process or product stability, potentially impacting the safety and efficacy of the final drug product.

The following diagram illustrates the logical relationship between Racecadotril and this impurity.

Caption: Formation pathways of the disulfide impurity.

Conclusion

The physicochemical characterization of Deacetyl Racecadotril Disulfide is a critical aspect of ensuring the quality and safety of Racecadotril. This guide provides a foundational understanding of its properties and the analytical methodologies required for its comprehensive evaluation. By implementing the described protocols and workflows, researchers and drug development professionals can effectively monitor and control this impurity, thereby contributing to the overall quality of the final pharmaceutical product. Further research to obtain more detailed spectroscopic data and to understand the potential toxicological profile of this impurity is recommended.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Determination of racecadotril and its impurities by HPLC [journal11.magtechjournal.com]

- 3. digital.csic.es [digital.csic.es]

- 4. Deacetyl Racecadotril Disulfide | CymitQuimica [cymitquimica.com]

- 5. CAS 141437-88-9 Deacetyl Racecadotril Disulfide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Deacetyl Racecadotril Disulfide (CAS Number: 141437-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyl Racecadotril Disulfide, with the CAS number 141437-88-9, is primarily recognized as a significant impurity and degradation product of Racecadotril, a potent and peripherally acting enkephalinase inhibitor used in the treatment of acute diarrhea. This technical guide provides a comprehensive overview of Deacetyl Racecadotril Disulfide, focusing on its chemical identity, formation pathways, analytical methodologies for detection and quantification, and the relevant pharmacological context of its parent compound, Racecadotril. This document is intended to serve as a crucial resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Racecadotril.

Introduction to Racecadotril and the Emergence of Deacetyl Racecadotril Disulfide

Racecadotril, also known as acetorphan, is a prodrug that is rapidly metabolized to its active form, thiorphan.[1] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is responsible for the breakdown of endogenous enkephalins.[1] By preventing the degradation of enkephalins in the gastrointestinal tract, Racecadotril effectively reduces the hypersecretion of water and electrolytes into the intestinal lumen, thereby exerting its anti-diarrheal effect without affecting intestinal motility.[1]

The chemical stability of Racecadotril is a critical aspect of its pharmaceutical development and formulation. Under various stress conditions, such as hydrolysis and oxidation, Racecadotril can degrade to form several impurities.[2][3] Deacetyl Racecadotril Disulfide has been identified as a notable impurity, often formed during forced degradation studies.[4][5] Understanding the profile of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product.

Chemical and Physical Properties

Deacetyl Racecadotril Disulfide is structurally a dimer of the deacetylated active metabolite of Racecadotril, linked by a disulfide bond. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141437-88-9 | [4] |

| Molecular Formula | C₃₈H₄₀N₂O₆S₂ | [6] |

| Molecular Weight | 684.86 g/mol | [6] |

| IUPAC Name | dibenzyl 2,2'-((3,3'-disulfanediylbis(2-benzylpropanoyl))bis(azanediyl))diacetate | [7] |

| Synonyms | Racecadotril Impurity H, Deacetyl racecadotril dimer, Dibenzyl 5,10-dibenzyl-4,11-dioxo-7,8-dithia-3,12-diazatetradecanedioate | [6][7] |

| Physical Form | Solid | [6] |

Formation and Synthesis

Deacetyl Racecadotril Disulfide is not a compound that is typically synthesized intentionally for a therapeutic purpose. Instead, it is formed as a degradation product of Racecadotril. Forced degradation studies have shown that Racecadotril is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, leading to the formation of this disulfide impurity.[2][3]

The formation pathway involves the hydrolysis of the acetylthio group of Racecadotril to yield a thiol intermediate. This thiol is then readily oxidized to form a disulfide bond, linking two molecules of the deacetylated Racecadotril.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. [PDF] Forced Degradation Study of Racecadotril : Effect of Co-solvent , Characterization of Degradation Products by UHPLC-Q-TOF-MS / MS , NMR and Cytotoxicity Assay | Semantic Scholar [semanticscholar.org]

- 3. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Deacetyl Racecadotril Disulfide | CymitQuimica [cymitquimica.com]

- 6. Thiorphan, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigmatic Biological Profile of Deacetyl Racecadotril Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyl Racecadotril Disulfide, identified as a process impurity and potential degradation product of the anti-diarrheal drug Racecadotril, presents a notable challenge in pharmaceutical development due to the limited public data on its specific biological activities. This technical guide provides a comprehensive overview of the known biological profile of the parent compound, Racecadotril, and its active metabolite, thiorphan, to establish a foundational understanding. By examining their well-documented mechanism as enkephalinase inhibitors, this paper aims to infer the potential biological activities and toxicological profile of Deacetyl Racecadotril Disulfide. This guide also furnishes detailed, synthesized protocols for key experimental assays and visualizes the relevant signaling pathways and analytical workflows, offering a valuable resource for researchers investigating the pharmacological and toxicological implications of this and similar disulfide-containing pharmaceutical impurities.

Introduction

Racecadotril is a potent and peripherally acting enkephalinase inhibitor used for the treatment of acute diarrhea.[1][2] It functions as a prodrug, rapidly metabolizing to its active form, thiorphan, which is responsible for its therapeutic effects.[3][4] During the synthesis and storage of Racecadotril, various impurities can arise, one of which is Deacetyl Racecadotril Disulfide, also known as Racecadotril Impurity H. While regulatory guidelines necessitate the characterization and control of such impurities, there is a significant dearth of publicly available information specifically detailing the biological activity of Deacetyl Racecadotril Disulfide.

This guide seeks to bridge this knowledge gap by providing a thorough review of the biological activity of Racecadotril and thiorphan, and on this basis, to propose an inferred profile for Deacetyl Racecadotril Disulfide. We will delve into the established mechanism of action, present quantitative data where available, and provide detailed experimental methodologies for the assessment of relevant biological activities.

Chemical and Physical Properties

A clear understanding of the chemical identity of Deacetyl Racecadotril Disulfide is fundamental.

| Property | Value |

| Chemical Name | dibenzyl 2,2'-((3,3'-disulfanediylbis(2-benzylpropanoyl))bis(azanediyl))diacetate |

| Synonyms | Deacetyl racecadotril dimer, Racecadotril Impurity H |

| CAS Number | 141437-88-9[1][3][4] |

| Molecular Formula | C38H40N2O6S2[2][4] |

| Molecular Weight | 684.86 g/mol [2][4] |

| Appearance | Solid[2] |

Known Biological Activity of Racecadotril and Thiorphan

The biological activity of Deacetyl Racecadotril Disulfide can be inferred from its parent compound, Racecadotril, and its active metabolite, thiorphan.

Mechanism of Action

Racecadotril is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan.[5][6] Thiorphan is a potent inhibitor of neprilysin (NEP), also known as enkephalinase, a zinc-dependent metalloprotease.[2][3] Neprilysin is responsible for the degradation of endogenous opioid peptides, primarily enkephalins, in the peripheral tissues.[1][4]

By inhibiting neprilysin, thiorphan increases the local concentrations of enkephalins in the gastrointestinal tract.[6] These enkephalins then bind to and activate delta (δ)-opioid receptors on intestinal epithelial cells.[1] The activation of δ-opioid receptors leads to an antisecretory effect by reducing the intracellular levels of cyclic adenosine monophosphate (cAMP).[7] This reduction in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, thereby alleviating diarrhea.[1][4] Importantly, this mechanism of action does not affect intestinal motility, a key differentiator from opioid receptor agonists like loperamide.[4][7]

Quantitative Biological Data

The inhibitory potency of Racecadotril and thiorphan against enkephalinase has been quantified in various studies.

| Compound | Target | Assay Type | IC50 Value | Reference |

| Racecadotril | Enkephalinase (Neprilysin) | in vitro enzyme inhibition | 4.5 µM | [8] |

| Thiorphan | Enkephalinase (Neprilysin) | in vitro enzyme inhibition | 6.1 nM | [1][5] |

| Thiorphan | Enkephalinase (Neprilysin) | in vitro enzyme inhibition (striatal membranes) | 4.7 nM | [9] |

| Thiorphan | Enkephalinase (Neprilysin) | in vitro enzyme inhibition (rat kidney) | 5.4 nM | [3] |

IC50: Half-maximal inhibitory concentration

Signaling Pathway

The signaling cascade initiated by Racecadotril's active metabolite, thiorphan, is a well-characterized pathway.

Inferred Biological Activity and Toxicological Profile of Deacetyl Racecadotril Disulfide

In the absence of direct experimental data, the biological activity of Deacetyl Racecadotril Disulfide can be postulated based on its structure and the known activity of related compounds.

Potential for Enkephalinase Inhibition

Structurally, Deacetyl Racecadotril Disulfide is a dimer of the deacetylated form of Racecadotril, linked by a disulfide bond. The core pharmacophore responsible for enkephalinase inhibition in thiorphan is the thiol group that chelates the zinc ion in the enzyme's active site. While the disulfide bond in Deacetyl Racecadotril Disulfide would prevent direct chelation, it is plausible that under reducing conditions within the biological milieu (e.g., in the presence of glutathione), the disulfide bond could be cleaved to yield two molecules of the deacetylated thiorphan analog. This resulting monomer, possessing a free thiol group, would be expected to exhibit inhibitory activity against neprilysin.

Biological Implications of the Disulfide Bond

Disulfide bonds are known to play diverse roles in the biological activity of molecules. In some instances, they are crucial for maintaining the conformational structure required for activity. In the context of drug delivery, disulfide bonds are often utilized as linkers in prodrugs, designed to be cleaved in the reducing environment of the cell, thereby releasing the active drug. The biological activity of disulfide-containing compounds can be influenced by the ease of reduction of the disulfide bond, which in turn depends on the local redox environment.

Toxicological Considerations

The toxicological profile of Deacetyl Racecadotril Disulfide is unknown. As a pharmaceutical impurity, its potential for toxicity is a critical consideration. General toxicological assessments for such impurities often include evaluations for cytotoxicity, genotoxicity, and organ-specific toxicity. The presence of a disulfide bond could potentially lead to thiol-disulfide exchange reactions with endogenous proteins, which might be a mechanism of toxicity. However, without specific data, any toxicological assessment remains speculative. According to ICH guidelines, impurities found in new drug substances that have been adequately tested in safety and/or clinical studies are considered qualified.

Experimental Protocols

The following are synthesized, detailed protocols for key assays relevant to the evaluation of the biological activity of Deacetyl Racecadotril Disulfide, based on standard methodologies.

Neprilysin (Enkephalinase) Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the enzymatic activity of neprilysin.

Materials:

-

Recombinant human neprilysin

-

Neprilysin substrate (e.g., a fluorogenic peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (Deacetyl Racecadotril Disulfide)

-

Positive control inhibitor (e.g., Thiorphan)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

In the wells of the microplate, add the assay buffer.

-

Add serial dilutions of the test compound and the positive control to the respective wells. Include a vehicle control (solvent only).

-

Add the neprilysin enzyme to all wells except for the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the neprilysin substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode at an appropriate excitation/emission wavelength for the chosen substrate (e.g., Ex/Em = 330/430 nm) at 37°C for 60-120 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the test compound concentration.

Delta-Opioid Receptor Binding Assay (Radioligand)

This assay determines the affinity of a test compound for the δ-opioid receptor.

Materials:

-

Cell membranes expressing the human δ-opioid receptor

-

Radioligand (e.g., [³H]-naltrindole)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Test compound

-

Non-specific binding control (e.g., naloxone)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding control in the binding buffer.

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software.

Intracellular cAMP Measurement Assay

This assay quantifies the changes in intracellular cAMP levels in response to a test compound.

Materials:

-

Intestinal epithelial cell line (e.g., Caco-2)

-

Cell culture medium

-

Forskolin (an adenylate cyclase activator)

-

Test compound

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Lysis buffer

Procedure:

-

Seed the intestinal epithelial cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen assay kit.

-

Analyze the data to determine the effect of the test compound on forskolin-stimulated cAMP production.

Visualization of Experimental and Logical Workflows

To effectively characterize an unknown impurity like Deacetyl Racecadotril Disulfide, a structured workflow is essential.

Conclusion

Deacetyl Racecadotril Disulfide remains a molecule of interest primarily from a pharmaceutical quality and safety perspective. While direct evidence of its biological activity is scarce, a scientific inference based on its structural relationship to Racecadotril and its active metabolite, thiorphan, suggests a potential for enkephalinase inhibition following in vivo reduction of its disulfide bond. The comprehensive experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of this and other related impurities. Further research is imperative to definitively characterize the pharmacological and toxicological profile of Deacetyl Racecadotril Disulfide to ensure the safety and efficacy of Racecadotril formulations. This guide serves as a foundational resource to stimulate and direct such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. pubcompare.ai [pubcompare.ai]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

Deacetyl Racecadotril Disulfide: A Technical Whitepaper on Potential Pharmacological Effects

Disclaimer: This document provides a technical overview based on publicly available scientific information. Deacetyl Racecadotril Disulfide is primarily documented as a process-related impurity and metabolite of Racecadotril.[1][2] As such, direct and extensive pharmacological studies on this specific disulfide compound are not available in the public domain. The following information is therefore an inferential analysis based on the well-established pharmacology of its parent compounds, Racecadotril and its active metabolite, thiorphan.

Introduction: The Context of a Racecadotril Impurity

Racecadotril is a potent and peripherally acting antidiarrheal prodrug.[3] Following oral administration, it is rapidly hydrolyzed to its active metabolite, thiorphan.[4][5][6] Thiorphan exerts its therapeutic effect by inhibiting the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[4][7] Deacetyl Racecadotril Disulfide, also referred to as Racecadotril Impurity H, is a dimer of two thiorphan molecules linked by a disulfide bond.[2][8] Its presence is primarily a concern in the manufacturing and stability of Racecadotril. Understanding its potential pharmacological effects is crucial for drug safety and quality control.

This whitepaper will first detail the established pharmacology of Racecadotril and thiorphan. It will then provide a structural and mechanistic assessment of Deacetyl Racecadotril Disulfide to postulate its likely pharmacological activity.

Pharmacology of Racecadotril and its Active Metabolite, Thiorphan

The therapeutic action of Racecadotril is entirely attributable to its active metabolite, thiorphan. Racecadotril itself is a significantly less potent inhibitor of enkephalinase.[3]

Mechanism of Action: Enkephalinase Inhibition

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), a zinc-containing metallopeptidase located on the cell membranes of various tissues, including the intestinal epithelium.[7] NEP is responsible for the degradation of a number of signaling peptides, most notably the endogenous opioid peptides known as enkephalins.

The mechanism unfolds as follows:

-

Inhibition of NEP: Thiorphan binds to the active site of NEP, preventing it from breaking down enkephalins.

-

Potentiation of Endogenous Enkephalins: This inhibition leads to an increase in the local concentrations of enkephalins in the gut.

-

Activation of Delta-Opioid Receptors: Elevated enkephalin levels result in the activation of delta-opioid receptors on enterocytes.

-

Antisecretory Effect: Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] This reduction in cAMP signaling curtails the hypersecretion of water and electrolytes into the intestinal lumen, which is the primary cause of acute diarrhea.[3][5]

Crucially, this action is antisecretory and does not affect intestinal motility, a key advantage over opioid agonists like loperamide which can cause constipation.[5]

Figure 1: Signaling pathway of Racecadotril's antisecretory action.

Quantitative Pharmacological Data

The inhibitory potency of Racecadotril and its metabolites against enkephalinase highlights the role of thiorphan as the primary active agent.

| Compound | Target | Potency (IC₅₀) | Notes |

| Racecadotril | Enkephalinase | ~4500 nM | Prodrug with low affinity for the target enzyme.[3] |

| Thiorphan | Enkephalinase | ~6.1 nM | Active metabolite with high inhibitory potency.[3] |

Pharmacokinetic Profile

The clinical efficacy of Racecadotril is governed by its rapid conversion to thiorphan and the subsequent pharmacokinetic properties of this active metabolite.

| Parameter | Value | Description |

| Absorption | Rapid | Cmax is reached within 60 minutes post-oral administration.[3] |

| Metabolism | Extensive | Racecadotril is almost completely hydrolyzed to thiorphan.[4][5] |

| Active Metabolite | Thiorphan | Exerts the pharmacological effect.[3][6] |

| Protein Binding | ~90% (Thiorphan) | Primarily binds to plasma albumin.[3][7] |

| Onset of Action | ~30 minutes | Measured by the start of enkephalinase inhibition.[3] |

| Duration of Action | ~8 hours | Duration of significant plasma enkephalinase inhibition.[3][7] |

| Elimination Half-life | ~3 hours (Thiorphan) | Based on plasma enkephalinase inhibition.[3] |

| Excretion | Primarily Renal | Inactive metabolites are excreted mainly via urine (~81.4%) and feces (~8%).[3] |

Deacetyl Racecadotril Disulfide: A Structural and Pharmacological Assessment

Chemical Structure

Deacetyl Racecadotril Disulfide is formed by the oxidation of two molecules of thiorphan (deacetyl-racecadotril), creating a disulfide bridge between them.

-

Molecular Formula: C₃₈H₄₀N₂O₆S₂[8]

-

Synonyms: Deacetyl racecadotril dimer, Racecadotril Impurity H[2][8]

Inferred Pharmacological Inactivity

The inhibitory activity of thiorphan on the zinc-containing active site of neutral endopeptidase is critically dependent on its free thiol (-SH) group. This thiol group coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic function.

In Deacetyl Racecadotril Disulfide, this essential thiol group is absent. The sulfur atoms are engaged in a disulfide bond (S-S), linking the two monomer units. This structural modification leads to the following key inferences:

-

Loss of Target Binding: Without the free thiol group, the molecule cannot effectively chelate the zinc ion within the NEP active site. This would drastically reduce or completely abolish its inhibitory activity.

-

Steric Hindrance: The dimeric structure of the disulfide impurity is significantly larger than thiorphan. This increased bulk may prevent the molecule from fitting into the narrow active site cleft of the NEP enzyme.

Therefore, it is highly probable that Deacetyl Racecadotril Disulfide is pharmacologically inactive as an enkephalinase inhibitor. While the possibility of in vivo reduction of the disulfide bond back to two molecules of active thiorphan cannot be entirely ruled out, this would depend on the local redox environment and the presence of specific enzymes. Without experimental data, the compound should be considered an inactive impurity.

Figure 2: Metabolic pathway of Racecadotril and formation of the disulfide impurity.

Relevant Experimental Protocols for Efficacy and Potency

While no protocols for Deacetyl Racecadotril Disulfide exist, the following standard methods are used to evaluate the parent compounds and would be appropriate for testing the disulfide impurity.

In Vitro: Enkephalinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit NEP activity.

-

Principle: A fluorogenic NEP substrate is incubated with the enzyme. Cleavage of the substrate by NEP results in an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

-

Methodology:

-

Recombinant human NEP is pre-incubated with varying concentrations of the test compound (e.g., thiorphan or the disulfide impurity) in a buffer solution.

-

The reaction is initiated by adding a fluorogenic substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin).

-

The mixture is incubated at 37°C.

-

Fluorescence is measured over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

-

The rate of reaction is calculated for each inhibitor concentration.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 3: Workflow for an in vitro NEP inhibition assay.

In Vivo: Castor Oil-Induced Diarrhea Model in Rodents

This model is a standard for evaluating the antisecretory and antidiarrheal efficacy of test compounds.

-

Principle: Castor oil contains ricinoleic acid, which induces intestinal inflammation and hypersecretion of water and electrolytes, leading to diarrhea.

-

Methodology:

-

Animals (typically rats or mice) are fasted overnight with free access to water.

-

Animals are divided into groups: vehicle control, positive control (e.g., Racecadotril), and test groups (for the disulfide impurity).

-

The test compound or vehicle is administered orally at a predetermined time before the induction of diarrhea.

-

Diarrhea is induced by oral administration of castor oil (e.g., 10 ml/kg in rats).

-

Animals are placed in individual cages with pre-weighed absorbent paper on the floor.

-

The cages are observed for a set period (e.g., 4-6 hours).

-

Key parameters are measured: onset of diarrhea, total number of diarrheic stools, and total weight of diarrheic feces.

-

The percentage reduction in diarrheal output compared to the vehicle control group is calculated to determine efficacy.

-

Conclusion

Deacetyl Racecadotril Disulfide is an oxidation-related impurity of the antidiarrheal drug Racecadotril. Based on a comprehensive understanding of the structure-activity relationship of Racecadotril's active metabolite, thiorphan, it can be concluded with a high degree of confidence that this disulfide dimer is pharmacologically inactive. The critical free thiol group required for binding to and inhibiting neutral endopeptidase is absent, having been replaced by a disulfide bond. This structural change is predicted to abolish the compound's antisecretory activity. Definitive confirmation of this inferred inactivity would require direct experimental validation using standard in vitro and in vivo pharmacological assays. For the purposes of drug development and safety assessment, Deacetyl Racecadotril Disulfide should be treated as an inactive process impurity.

References

- 1. Deacetyl Racecadotril Disulfide CAS#: 141437-88-9 [m.chemicalbook.com]

- 2. CAS 141437-88-9 Deacetyl Racecadotril Disulfide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. Racecadotril - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

- 5. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 6. Thiorphan - Wikipedia [en.wikipedia.org]

- 7. QbD : Products Details [qbdpharmaceuticals.com]

- 8. Deacetyl Racecadotril Disulfide | CymitQuimica [cymitquimica.com]

Deacetyl Racecadotril Disulfide: A Technical Overview of its Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deacetyl Racecadotril Disulfide, a known impurity of the anti-diarrheal drug Racecadotril. The document details its identity, methods for its identification, and its likely formation pathway, collating the available scientific and regulatory information.

Introduction and Discovery

Deacetyl Racecadotril Disulfide, also known as Racecadotril Impurity H , is a process-related impurity and potential degradation product of Racecadotril.[1][] Racecadotril is a prodrug that is rapidly metabolized to its active form, Thiorphan, an enkephalinase inhibitor. The formation of Deacetyl Racecadotril Disulfide is a consequence of the oxidation of two molecules of the deacetylated active metabolite. While the precise initial discovery of this specific disulfide impurity is not detailed in publicly available literature, its identification is a critical component of impurity profiling in the manufacturing and quality control of Racecadotril to ensure the safety and efficacy of the final drug product.

The European Pharmacopoeia officially lists this compound as "Impurity H," providing a standardized reference for its control in pharmaceutical-grade Racecadotril.

Chemical and Physical Properties

Deacetyl Racecadotril Disulfide is a dimeric structure formed via a disulfide linkage. The key quantitative data available for this compound are summarized in the table below for clear reference.

| Property | Value | Reference |

| Chemical Name | dibenzyl 5,10-dibenzyl-4,11-dioxo-7,8-dithia-3,12-diazatetradecanedioate | [1] |

| Synonyms | Deacetyl racecadotril dimer, Racecadotril Impurity H | [1][3] |

| CAS Number | 141437-88-9 | [1][3][4] |

| Molecular Formula | C₃₈H₄₀N₂O₆S₂ | [][3] |

| Molecular Weight | 684.86 g/mol | [][3] |

| Appearance | Solid | [3] |

| Melting Point | 92-94°C | [] |

| Purity (typical) | >95% | [] |

Formation Pathway

Deacetyl Racecadotril Disulfide is not a direct metabolite but rather forms from the oxidation of the active metabolite of Racecadotril. The signaling pathway diagram below illustrates this process.

Caption: Formation of Deacetyl Racecadotril Disulfide from Racecadotril.

Experimental Protocols

Identification of Related Substances in Racecadotril by HPLC

-

Objective: To detect and quantify impurities, including Deacetyl Racecadotril Disulfide (Impurity H), in a Racecadotril sample.

-

Methodology: High-Performance Liquid Chromatography (HPLC).

-

Chromatographic Conditions:

-

Column: A suitable C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV spectrophotometry at 210 nm.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Prepare a test solution of the Racecadotril sample in a suitable solvent mixture.

-

Prepare a reference solution of a Racecadotril standard, and if available, a reference standard of Deacetyl Racecadotril Disulfide.

-

Inject the solutions into the HPLC system.

-

Identify the peak corresponding to Deacetyl Racecadotril Disulfide by comparing its retention time with that of the reference standard.

-

Quantify the impurity based on the peak area relative to the main Racecadotril peak and the reference standards.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity like Deacetyl Racecadotril Disulfide during drug development.

Caption: Workflow for the identification of a drug impurity.

Conclusion

Deacetyl Racecadotril Disulfide is a critical impurity to monitor in the production of Racecadotril. While detailed information on its initial discovery and specific synthesis is not widely published, standardized analytical methods, primarily HPLC, are used for its detection and quantification to ensure the quality and safety of the final pharmaceutical product. The likely formation pathway involves the oxidative dimerization of the active metabolite, Thiorphan. Further research into the synthesis and detailed spectral characterization of this impurity would be beneficial for the development of more robust analytical reference standards.

References

Methodological & Application

Application Notes: Analytical Methods for Deacetyl Racecadotril Disulfide Detection

Introduction

Deacetyl Racecadotril Disulfide, also known as Racecadotril Impurity H, is a potential impurity and degradation product of Racecadotril, a peripherally acting enkephalinase inhibitor used as an antidiarrheal drug.[] The monitoring and control of this impurity are critical for ensuring the quality, safety, and efficacy of Racecadotril drug substances and products. Deacetyl Racecadotril Disulfide is a dimeric impurity formed through the oxidation of the thiol group of Racecadotril's active metabolite, thiorphan, after deacetylation. Forced degradation studies indicate that Racecadotril can degrade under acidic, basic, and oxidative stress conditions, potentially leading to the formation of this disulfide impurity.[2][3][4]

This document provides detailed application notes and protocols for the detection and quantification of Deacetyl Racecadotril Disulfide using High-Performance Liquid Chromatography (HPLC).

Principle of the Method

The primary analytical technique for the detection and quantification of Deacetyl Racecadotril Disulfide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method separates the disulfide impurity from Racecadotril and other related substances based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of the impurity is then determined by comparing its peak area to that of a reference standard.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for the Determination of Deacetyl Racecadotril Disulfide

This protocol is designed for the quantitative analysis of Deacetyl Racecadotril Disulfide in Racecadotril drug substances.

1.1. Materials and Reagents

-

Deacetyl Racecadotril Disulfide Reference Standard (Purity >95%)[]

-

Racecadotril Reference Standard

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic Acid (Glacial, HPLC grade)

-

Orthophosphoric Acid (for pH adjustment)

1.2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

1.3. Chromatographic Conditions

| Parameter | Condition |

| Column | ODS (C18), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate (KH2PO4) solution (70:30, v/v) |

| Detection Wavelength | 210 nm[5] |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 30°C[6] |

| Run Time | Approximately 40 minutes[6] |

1.4. Preparation of Solutions

-

Potassium Dihydrogen Phosphate (KH2PO4) Solution (Buffer): Prepare a suitable molarity solution of KH2PO4 in water and adjust the pH if necessary with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared KH2PO4 solution in the ratio of 70:30 (v/v). Degas the mobile phase before use.

-

Standard Stock Solution of Deacetyl Racecadotril Disulfide: Accurately weigh and dissolve an appropriate amount of Deacetyl Racecadotril Disulfide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the impurity (e.g., 2.40 to 21.56 µg/mL).[5]

-

Sample Solution: Accurately weigh a known amount of the Racecadotril drug substance, dissolve it in the mobile phase, and dilute to a suitable concentration for analysis.

1.5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates, and tailing factor.

1.6. Analysis Procedure

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the Deacetyl Racecadotril Disulfide peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of Deacetyl Racecadotril Disulfide in the sample using the calibration curve.

1.7. Calculation

Calculate the percentage of Deacetyl Racecadotril Disulfide in the Racecadotril sample using the following formula:

Where a calibration curve is used for the impurity, the concentration can be directly determined from the regression equation.

Quantitative Data Summary

The following table summarizes the quantitative data for the HPLC method for the determination of Deacetyl Racecadotril Disulfide (referred to as benzylthiorphan disulphide in the cited source).

| Parameter | Value | Reference |

| Linear Range | 2.40 - 21.56 µg/mL | [5] |

| Regression Equation | Y = 1826x + 46 | [5] |

| Correlation Coefficient (r) | 0.9999 | [5] |

| Limit of Detection (LOD) | Not explicitly stated for the disulfide, but a general method LOD was 20 ng/mL | [7] |

| Limit of Quantification (LOQ) | 1 µg/mL (as the lowest measurable limit) | [5] |

| Average Recovery | 100.0% | [5] |

Mandatory Visualization

Caption: Degradation pathway of Racecadotril to Deacetyl Racecadotril Disulfide.

Caption: Experimental workflow for the HPLC analysis of Deacetyl Racecadotril Disulfide.

References

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Forced Degradation Study of Racecadotril : Effect of Co-solvent , Characterization of Degradation Products by UHPLC-Q-TOF-MS / MS , NMR and Cytotoxicity Assay | Semantic Scholar [semanticscholar.org]

- 4. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of racecadotril and its impurities by HPLC [journal11.magtechjournal.com]

- 6. sujo.usindh.edu.pk [sujo.usindh.edu.pk]

- 7. researchgate.net [researchgate.net]

Application Note: LC-MS/MS Protocol for the Identification of Deacetyl Racecadotril Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and characterization of Deacetyl Racecadotril Disulfide, a potential impurity and metabolite of the anti-diarrheal prodrug Racecadotril. Racecadotril is rapidly hydrolyzed in vivo to its active metabolite, thiorphan (Deacetyl Racecadotril), which is a neutral endopeptidase inhibitor.[1][2][3] Under certain physiological or sample handling conditions, the free thiol group of thiorphan can undergo oxidation to form a disulfide-linked dimer, Deacetyl Racecadotril Disulfide.[4] This protocol provides a robust methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of this disulfide compound in biological matrices.

Introduction

Racecadotril is an orally administered enkephalinase inhibitor used for the treatment of acute diarrhea.[5] It functions as a prodrug, being quickly converted to its active metabolite, thiorphan.[1][3] Thiorphan exerts its therapeutic effect by preventing the degradation of endogenous enkephalins. The chemical structure of thiorphan contains a free thiol group, which is susceptible to oxidation, potentially leading to the formation of a disulfide dimer, herein referred to as Deacetyl Racecadotril Disulfide. The presence of this disulfide as an impurity or metabolite is of interest in drug development and quality control processes.

This document provides a detailed LC-MS/MS method for the selective and sensitive identification of Deacetyl Racecadotril Disulfide. The protocol is designed for researchers in pharmaceutical analysis, drug metabolism, and pharmacokinetics.

Metabolic Pathway and Disulfide Formation

Racecadotril undergoes rapid deacetylation to form thiorphan. The thiol group of two thiorphan molecules can then be oxidized to form a disulfide bond, resulting in Deacetyl Racecadotril Disulfide.

Figure 1: Metabolic conversion of Racecadotril and formation of Deacetyl Racecadotril Disulfide.

Experimental Protocol

Sample Preparation (Protein Precipitation)

This protocol is optimized for the extraction of Deacetyl Racecadotril Disulfide from human plasma.

-

Materials:

-

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system

-

Column: C18 analytical column (e.g., Kromasil C18, 2.5 µm, 4.6 x 50 mm)[2][3]

-

Mobile Phase A: 0.1% Formic Acid in Water[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

Mass Spectrometry (MS/MS) Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the proposed MRM transitions for Deacetyl Racecadotril Disulfide and a common internal standard. The exact mass of Deacetyl Racecadotril Disulfide (C40H42N2O8S2) is 746.24 g/mol . The precursor ion will be the protonated molecule [M+H]+. Product ions are predicted based on common fragmentation patterns of similar molecules.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Deacetyl Racecadotril Disulfide | 747.2 | Predicted: 262.1 | 100 | 30 | 25 |

| Predicted: 118.1 | 35 | ||||

| Lisinopril (IS) [1] | 406.2 | 258.2 | 100 | 25 | 20 |

| 116.1 | 30 |

Note: The product ions for Deacetyl Racecadotril Disulfide are predicted and should be optimized during method development. A plausible fragmentation would involve the cleavage of the disulfide bond followed by further fragmentation of the thiorphan monomer.

Experimental Workflow

The overall experimental process from sample receipt to data analysis is outlined below.

Figure 2: Experimental workflow for the LC-MS/MS analysis of Deacetyl Racecadotril Disulfide.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the identification of Deacetyl Racecadotril Disulfide in biological matrices. The described sample preparation, chromatography, and mass spectrometry parameters offer a solid foundation for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control to develop and validate a sensitive and selective assay for this specific compound. The provided workflows and diagrams facilitate a clear understanding of the entire analytical process.

References

- 1. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 141437-88-9 Deacetyl Racecadotril Disulfide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 5. Racecadotril demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Forced Degradation of Racecadotril to Yield Deacetyl Racecadotril Disulfide

Abstract

This application note provides a detailed protocol for the forced degradation of Racecadotril to selectively yield Deacetyl Racecadotril Disulfide, a known impurity.[1][2][3][4] Racecadotril, an enkephalinase inhibitor, is susceptible to degradation under various stress conditions, including hydrolysis and oxidation.[5][6] This study outlines a systematic approach to induce the deacetylation of Racecadotril to its active metabolite, Thiorphan, followed by oxidative coupling to form the disulfide dimer. The protocol is intended for researchers in drug development, quality control, and analytical sciences for the specific synthesis and characterization of this impurity, which is crucial for the development of stability-indicating analytical methods.

Introduction

Racecadotril is a prodrug that is rapidly converted to its active metabolite, thiorphan, which inhibits the enzyme enkephalinase.[7] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products.[8][9][10][11] The identification and characterization of these degradants are essential for establishing degradation pathways and developing validated, stability-indicating analytical methods as per ICH guidelines.[8][12]

One of the process-related impurities and potential degradants of Racecadotril is Deacetyl Racecadotril Disulfide.[1][2][3][4] This impurity is formed by the deacetylation of Racecadotril to Thiorphan, followed by the oxidation of the resulting thiol groups to form a disulfide bond. This document provides a detailed experimental protocol to facilitate the targeted formation of Deacetyl Racecadotril Disulfide through forced degradation.

Experimental Workflow

The overall experimental workflow for the forced degradation of Racecadotril to yield Deacetyl Racecadotril Disulfide is depicted below.

Caption: Experimental workflow for the forced degradation of Racecadotril.

Materials and Reagents

-

Racecadotril (Reference Standard)

-

Deacetyl Racecadotril Disulfide (Reference Standard, if available)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3% v/v

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Orthophosphoric Acid

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector

-

Analytical Balance

-

pH Meter

-

Water Bath or Hot Plate with Stirrer

-

Volumetric flasks and pipettes

-

Autosampler vials

Protocols

Protocol 1: Preparation of Racecadotril Stock Solution

-

Accurately weigh 100 mg of Racecadotril reference standard.

-

Dissolve the weighed standard in a suitable volume of methanol in a 100 mL volumetric flask.

-

Make up the volume to 100 mL with methanol to obtain a stock solution of 1 mg/mL.

Protocol 2: Forced Degradation Procedure

This protocol is designed to first induce deacetylation under alkaline conditions, followed by oxidation to promote disulfide bond formation.

Step 1: Alkaline Hydrolysis (Deacetylation)

-

Transfer 50 mL of the Racecadotril stock solution (1 mg/mL) to a 250 mL round-bottom flask.

-

Add 50 mL of 0.1 N NaOH to the flask.

-

Heat the mixture under reflux for 2 hours.[7] This step is intended to hydrolyze the acetyl group of Racecadotril to form Thiorphan.

-

After 2 hours, cool the solution to room temperature.

Step 2: Oxidative Stress (Disulfide Formation)

-

To the cooled, hydrolyzed solution, add 10 mL of 3% H₂O₂.

-

Stir the solution at room temperature for 24 hours. This step facilitates the oxidation of the thiol groups of the formed Thiorphan into a disulfide linkage.

-

After 24 hours, neutralize the solution to approximately pH 7.0 using 0.1 N HCl.

-

Transfer the neutralized solution to a 200 mL volumetric flask and make up the volume with a mixture of methanol and water (50:50 v/v).

Protocol 3: HPLC Analysis

A stability-indicating HPLC method is crucial for separating Deacetyl Racecadotril Disulfide from the parent drug and other potential degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate buffer (70:30 v/v)[13][14] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm[13][14] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system.